molecular formula C20H43O3P B12541653 Dihexyl (2-ethylhexyl)phosphonate CAS No. 142055-57-0

Dihexyl (2-ethylhexyl)phosphonate

Cat. No.: B12541653
CAS No.: 142055-57-0
M. Wt: 362.5 g/mol
InChI Key: DLICGVBYFCTMPY-UHFFFAOYSA-N
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Description

Dihexyl (2-ethylhexyl)phosphonate is an organophosphorus compound with the chemical formula C20H43O3P. It is a colorless liquid that is primarily used in solvent extraction processes, particularly for the extraction of rare earth elements and other metals. This compound is known for its high selectivity and efficiency in separating metal ions from aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihexyl (2-ethylhexyl)phosphonate can be synthesized through the reaction of phosphorus pentoxide with 2-ethylhexanol. The reaction typically involves the following steps:

    Reaction of Phosphorus Pentoxide with 2-Ethylhexanol:

These reactions produce a mixture of mono-, di-, and trisubstituted phosphates, from which this compound can be isolated based on solubility .

Industrial Production Methods

In industrial settings, the production of this compound involves optimizing reaction conditions to reduce temperature, shorten reaction time, and simplify post-treatment processes. This approach aims to reduce production costs and enhance yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Dihexyl (2-ethylhexyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert it back to its alcohol precursors.

    Substitution: It can undergo substitution reactions where the alkyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Conditions vary depending on the substituent, but typically involve the use of strong acids or bases.

Major Products

    Oxidation: Phosphonic acids.

    Reduction: 2-ethylhexanol and related alcohols.

    Substitution: Various substituted phosphonates depending on the reagents used.

Scientific Research Applications

Dihexyl (2-ethylhexyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dihexyl (2-ethylhexyl)phosphonate exerts its effects involves the formation of complexes with metal ions. The compound acts as a ligand, binding to metal ions through its phosphonate group. This interaction facilitates the extraction and separation of metal ions from aqueous solutions. The molecular targets include various metal ions, and the pathways involved are primarily related to coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

    Di(2-ethylhexyl)phosphoric acid: Another organophosphorus compound used in metal extraction.

    Bis(2-ethylhexyl)phosphate: Similar in structure and used for similar applications.

Uniqueness

Dihexyl (2-ethylhexyl)phosphonate is unique due to its high selectivity and efficiency in extracting specific metal ions. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in industrial and research applications .

Properties

CAS No.

142055-57-0

Molecular Formula

C20H43O3P

Molecular Weight

362.5 g/mol

IUPAC Name

3-(dihexoxyphosphorylmethyl)heptane

InChI

InChI=1S/C20H43O3P/c1-5-9-12-14-17-22-24(21,23-18-15-13-10-6-2)19-20(8-4)16-11-7-3/h20H,5-19H2,1-4H3

InChI Key

DLICGVBYFCTMPY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOP(=O)(CC(CC)CCCC)OCCCCCC

Origin of Product

United States

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